2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile
CAS No.: 1374651-91-8
Cat. No.: VC0168114
Molecular Formula: C11H8N2O
Molecular Weight: 184.198
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1374651-91-8 |
|---|---|
| Molecular Formula | C11H8N2O |
| Molecular Weight | 184.198 |
| IUPAC Name | 2-methyl-1-oxoisoquinoline-5-carbonitrile |
| Standard InChI | InChI=1S/C11H8N2O/c1-13-6-5-9-8(7-12)3-2-4-10(9)11(13)14/h2-6H,1H3 |
| Standard InChI Key | KGTFVVPACZPJLO-UHFFFAOYSA-N |
| SMILES | CN1C=CC2=C(C=CC=C2C1=O)C#N |
Introduction
Chemical Structure and Properties
Structural Identification
2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile features an isoquinoline core with specific functional group modifications. The basic structure consists of a fused bicyclic system with nitrogen incorporated into one of the rings. The compound is characterized by the following key identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 1374651-91-8 |
| Molecular Formula | C₁₁H₈N₂O |
| Molecular Weight | 184.198 g/mol |
| IUPAC Name | 2-methyl-1-oxoisoquinoline-5-carbonitrile |
| Standard InChI | InChI=1S/C11H8N2O/c1-13-6-5-9-8(7-12)3-2-4-10(9)11(13)14/h2-6H,1H3 |
| Standard InChIKey | KGTFVVPACZPJLO-UHFFFAOYSA-N |
| SMILES Notation | CN1C=CC2=C(C=CC=C2C1=O)C#N |
The compound contains three key structural features: a 2-methyl substituent on the nitrogen atom, a carbonyl group at position 1, and a nitrile (cyano) group at position 5 of the isoquinoline backbone.
Physical and Chemical Properties
Based on its structural characteristics, 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile exhibits several notable physical and chemical properties that influence its behavior in various systems. The compound's properties include:
| Property | Description/Value |
|---|---|
| Appearance | Crystalline solid (typical for similar heterocyclic compounds) |
| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and dichloromethane |
| Hydrogen Bond Acceptors | Multiple (oxygen of carbonyl group, nitrogen atoms) |
| Functional Groups | Carbonyl (C=O), nitrile (C≡N), tertiary amine |
| Aromaticity | Partially aromatic system due to the isoquinoline backbone |
The presence of the carbonyl group at position 1 creates an electron-withdrawing effect that influences the reactivity of the heterocyclic system. Similarly, the nitrile group at position 5 contributes to the compound's electronic properties and potential interactions with biological targets.
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile typically involves cyclization reactions that incorporate the nitrile functionality into the isoquinoline structure. Several methodologies can be employed to achieve this synthesis, with palladium-catalyzed reactions being particularly notable.
Palladium-Catalyzed Synthesis
One common synthetic route involves palladium-catalyzed reactions where substituted allenamides react with arylboronic acids. This approach allows for the incorporation of the nitrile group at the desired 5-position of the isoquinoline structure. The reaction typically proceeds under controlled temperature and solvent conditions to yield the target compound.
Biological Activities and Applications
| Potential Activity | Structural Basis |
|---|---|
| Enzyme Inhibition | Heterocyclic core and nitrile functionality |
| Receptor Binding | Aromatic system and hydrogen bond acceptors |
| Anti-inflammatory | Isoquinoline scaffold (common in bioactive compounds) |
| Antioxidant | Electron-rich aromatic system |
The nitrile group at position 5 can serve as a hydrogen bond acceptor and may participate in specific interactions with biological targets. Similarly, the carbonyl group at position 1 presents opportunities for hydrogen bonding and other non-covalent interactions in biological systems.
Applications in Medicinal Chemistry
The structural features of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile make it a candidate for medicinal chemistry applications. The compound may serve as:
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A scaffold for the development of more complex bioactive molecules
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A pharmacophore in drug discovery programs targeting specific biological pathways
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A chemical probe for investigating cellular processes
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A building block for combinatorial chemistry approaches
The isoquinoline core is privileged in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals with established therapeutic effects.
Research Significance
The study of compounds like 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile contributes to our understanding of structure-activity relationships in heterocyclic chemistry. The compound serves as a model system for investigating how specific functional groups and their spatial arrangement affect chemical reactivity and biological activity. Such research is fundamental to advancing drug discovery and development processes across multiple therapeutic areas.
| Supplier | Product Information |
|---|---|
| Vulcanchem | Catalog ID: VC0168114 |
| Sigma-Aldrich | Specialized chemical catalog |
| Ambeed, Inc. | Research chemicals catalog |
These suppliers provide the compound with specifications regarding purity and physical form, enabling researchers to access it for various applications.
Research Grade Specifications
For research applications, 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile is typically provided with the following specifications:
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Purity: ≥95% (analytical grade)
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Form: Crystalline solid
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Packaging: Typically in sealed containers under inert conditions
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Storage recommendations: Generally stored at controlled temperature away from moisture
These specifications ensure the compound's stability and reliability for research purposes.
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